molecular formula C12H12O3 B120997 2-Butynoic acid, 4-(phenylmethoxy)-, methyl ester CAS No. 149125-61-1

2-Butynoic acid, 4-(phenylmethoxy)-, methyl ester

Cat. No.: B120997
CAS No.: 149125-61-1
M. Wt: 204.22 g/mol
InChI Key: MEISPTLHFVDDHX-UHFFFAOYSA-N
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Description

2-Butynoic acid, 4-(phenylmethoxy)-, methyl ester is an organic compound belonging to the class of carboxylic acid esters. It is characterized by the presence of a butynoic acid backbone with a phenylmethoxy group and a methyl ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butynoic acid, 4-(phenylmethoxy)-, methyl ester typically involves the esterification of 2-butynoic acid with methanol in the presence of a suitable catalyst. The reaction conditions often include:

    Catalyst: Sulfuric acid or p-toluenesulfonic acid

    Temperature: Reflux conditions (approximately 60-80°C)

    Solvent: Methanol

    Reaction Time: Several hours to ensure complete esterification

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced catalysts and purification techniques such as distillation and crystallization ensures the production of high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

2-Butynoic acid, 4-(phenylmethoxy)-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the phenylmethoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Alkyl halides or other nucleophiles in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of 2-butynoic acid derivatives.

    Reduction: Formation of 2-butyn-1-ol derivatives.

    Substitution: Formation of various substituted butynoic acid esters.

Scientific Research Applications

2-Butynoic acid, 4-(phenylmethoxy)-, methyl ester has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Butynoic acid, 4-(phenylmethoxy)-, methyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity and signaling pathways.

    Altering Gene Expression: Influencing the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Butynoic acid, 4-methoxy-4-phenyl-, methyl ester
  • 2-Butynoic acid, 4-(phenylmethoxy)-, ethyl ester

Uniqueness

2-Butynoic acid, 4-(phenylmethoxy)-, methyl ester is unique due to its specific structural features, such as the phenylmethoxy group and the methyl ester functional group.

Properties

IUPAC Name

methyl 4-phenylmethoxybut-2-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c1-14-12(13)8-5-9-15-10-11-6-3-2-4-7-11/h2-4,6-7H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEISPTLHFVDDHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C#CCOCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30466877
Record name 2-Butynoic acid, 4-(phenylmethoxy)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30466877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149125-61-1
Record name 2-Butynoic acid, 4-(phenylmethoxy)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30466877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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